molecular formula C10H18O2 B13807524 7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- CAS No. 57761-52-1

7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl-

Cat. No.: B13807524
CAS No.: 57761-52-1
M. Wt: 170.25 g/mol
InChI Key: HSMACHQZLSQBIN-UHFFFAOYSA-N
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Description

7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- is an organic compound with the molecular formula C10H18O2. This compound is characterized by its bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. It is a colorless liquid with a molecular weight of 170.25 g/mol and is soluble in water and common organic solvents such as ethanol and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in reactors with controlled temperatures and pressures to ensure high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reactant in organic synthesis to produce various compounds with biological activity.

    Biology: The compound is studied for its potential biological effects and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: The compound is used as an intermediate in the production of other chemicals and materials.

Mechanism of Action

The mechanism by which 7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring in the compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-Oxabicyclo(410)heptane-3-methanol, alpha,alpha,6-trimethyl- lies in its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties

Properties

CAS No.

57761-52-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)propan-2-ol

InChI

InChI=1S/C10H18O2/c1-9(2,11)7-4-5-10(3)8(6-7)12-10/h7-8,11H,4-6H2,1-3H3

InChI Key

HSMACHQZLSQBIN-UHFFFAOYSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1O2)C(C)(C)O

Canonical SMILES

CC12CCC(CC1O2)C(C)(C)O

Origin of Product

United States

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